molecular formula C15H19N3O2S B11567572 N,N-diethyl-2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxamide

N,N-diethyl-2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxamide

Cat. No.: B11567572
M. Wt: 305.4 g/mol
InChI Key: JPUSJRHUSPIQIT-UHFFFAOYSA-N
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Description

N,N-diethyl-2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxamide typically involves the reaction of 4-methoxyaniline with diethylamine and thiazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N,N-diethyl-2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxamide stands out due to its unique combination of a thiazole ring and a methoxyphenyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

N,N-diethyl-2-(4-methoxyanilino)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C15H19N3O2S/c1-4-18(5-2)14(19)13-10-21-15(17-13)16-11-6-8-12(20-3)9-7-11/h6-10H,4-5H2,1-3H3,(H,16,17)

InChI Key

JPUSJRHUSPIQIT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CSC(=N1)NC2=CC=C(C=C2)OC

Origin of Product

United States

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